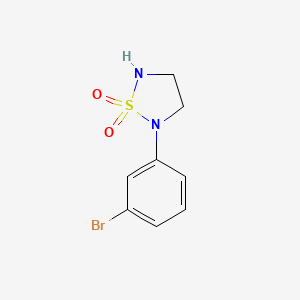
2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
Cat. No. B3032054
M. Wt: 277.14
InChI Key: XDDCFAJLGQCIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633175B2
Procedure details


A solution of SO2Cl2 (12.6 mL, 0.155 mol) and 2-chloroethylamine hydrochloride (3.0 g, 25.9 mmol) in CH3CN (100 mL) was stirred at 75° C. for 16 hr. The solution was concentrated and the residue dried in vacuo. The residue was then extracted with two 15 mL portions of Et2O and the combined washes then added dropwise to a solution of 3-bromoaniline (1.70 mL, 15.5 mmol) and TEA (7.20 mL, 51.7 mmol) in Et2O (15 mL) at −78° C. After stirring at room temperature for 16 hr, the mixture was diluted with EtOAc then washed with H2O and brine, dried over Na2SO4 and concentrated. To the residue was added DMSO (100 mL) and K2CO3 (3.60 g, 26.0 mmol). After stirring at room temperature for 2 hr the mixture was poured into H2O (500 mL), extracted twice with EtOAc and the combined organics washed with H2O and brine then concentrated. The residue was recrystallized from EtOAc/hexanes to give 2-(3-bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide as a light brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.48-3.49 (m, 2H), 3.82-3.85 (m, 2H), 7.15 (d, J=8.0 Hz, 1H), 7.23 (d, J=8.0 Hz, 1H), 7.29-7.33 (m, 2H), 7.85 (br s, 1H).

[Compound]
Name
SO2Cl2
Quantity
12.6 mL
Type
reactant
Reaction Step Two




[Compound]
Name
TEA
Quantity
7.2 mL
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][NH2:5].[Br:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10].C[S:15](C)=[O:16].C([O-])([O-])=[O:19].[K+].[K+]>CC#N.CCOCC.CCOC(C)=O.O>[Br:6][C:7]1[CH:8]=[C:9]([N:10]2[CH2:3][CH2:4][NH:5][S:15]2(=[O:16])=[O:19])[CH:11]=[CH:12][CH:13]=1 |f:0.1,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
SO2Cl2
|
|
Quantity
|
12.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Three
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N)C=CC1
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
7.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 16 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue dried in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was then extracted with two 15 mL portions of Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
then washed with H2O and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 2 hr the mixture
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organics washed with H2O and brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from EtOAc/hexanes
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)N1S(NCC1)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
